molecular formula C15H11F2N5O B10908353 N-(2,5-difluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(2,5-difluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10908353
M. Wt: 315.28 g/mol
InChI Key: TWVDGEPJTJTNGW-UHFFFAOYSA-N
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Description

N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with acetonitrile under acidic conditions to form the tetrazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide would involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Mechanism of Action

The mechanism by which N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,4-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
  • N~1~-(2,5-Dichlorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
  • N~1~-(2,5-Difluorophenyl)-2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)acetamide

Uniqueness

N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H11F2N5O

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C15H11F2N5O/c16-11-6-7-12(17)13(8-11)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23)

InChI Key

TWVDGEPJTJTNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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